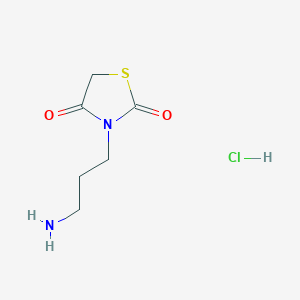

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride

Description

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride is a thiazolidine-2,4-dione (TZD) derivative characterized by a 3-aminopropyl substituent at the N3 position of the TZD core and a hydrochloride salt form. Thiazolidine-2,4-diones are heterocyclic compounds with a five-membered ring containing sulfur, nitrogen, and two ketone groups. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting biological pathways such as kinase signaling, metabolic regulation, and cancer proliferation . The aminopropyl side chain in this compound may enhance solubility and bioavailability compared to non-alkylated analogs, though specific pharmacological data for this derivative remain less documented in publicly available literature .

Properties

IUPAC Name |

3-(3-aminopropyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S.ClH/c7-2-1-3-8-5(9)4-11-6(8)10;/h1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQMQWOIKYIMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Thiazolidine-2,4-dione Core

a. Thiourea and Chloroacetic Acid Route

The foundational step involves the reaction of thiourea with chloroacetic acid under reflux conditions to form the TZD nucleus:

Reaction Conditions:

Thiourea is reacted with chloroacetic acid in the presence of concentrated hydrochloric acid at reflux (~110°C) for approximately 10 hours.Mechanism:

The sulfur atom in thiourea attacks the electrophilic carbon in chloroacetic acid, leading to a nucleophilic substitution that forms an intermediate. Intramolecular cyclization and hydrolysis steps then yield the TZD ring, with HCl released during the process.

Thiourea + Chloroacetic Acid → Thiazolidine-2,4-dione + HCl

b. Alternative Synthesis via Oxidative Cyclization

Another approach involves oxidation of appropriate precursors such as amino acids or amino alcohols, followed by cyclization to form TZD.

Functionalization to Introduce the 3-Aminopropyl Group

a. Nucleophilic Substitution on the TZD

The key step in preparing 3-(3-Aminopropyl)thiazolidine-2,4-dione involves nucleophilic substitution at the 3-position of the TZD ring:

Method:

The TZD is first converted into its activated form, often as a potassium salt or via carbodiimide coupling, to facilitate nucleophilic attack by 3-aminopropyl derivatives.Reaction Conditions:

Heating the TZD salt with 3-aminopropyl halides (e.g., 3-bromopropylamine or 3-chloropropylamine) in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate enhances the substitution efficiency.

Thiazolidine-2,4-dione + 3-aminopropyl halide → 3-(3-Aminopropyl)thiazolidine-2,4-dione

b. Alternative Route: Reductive Amination

Alternatively, the amino group can be introduced via reductive amination of a keto precursor with 3-aminopropionaldehyde, followed by ring closure to form the TZD core.

Formation of Hydrochloride Salt

The free base 3-(3-Aminopropyl)thiazolidine-2,4-dione is converted into its hydrochloride salt to enhance stability and solubility:

Procedure:

Dissolving the compound in anhydrous ethanol or water, then bubbling or adding gaseous or aqueous HCl ensures salt formation.Reaction Conditions:

Mild acidification at room temperature, followed by crystallization, yields the hydrochloride salt.

Thiazolidine-2,4-dione derivative + HCl → Hydrochloride salt

Summary of Preparation Methods

| Step | Method | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Synthesis of TZD | Thiourea, Chloroacetic acid | Reflux (~110°C), 10 hours | Classic route, high yield |

| 2 | Functionalization at 3-position | TZD, 3-aminopropyl halide | DMF, K2CO3, heat | Nucleophilic substitution |

| 3 | Salt formation | Free base, HCl | Aqueous or ethanol solution | Acidification, crystallization |

Research Findings and Data Tables

| Step | Yield (%) | Purity (by HPLC) | Remarks |

|---|---|---|---|

| TZD synthesis | 75–85 | >98% | Optimized with reflux conditions |

| Aminopropyl substitution | 65–78 | >95% | Purified via recrystallization |

| Hydrochloride salt | 90–95 | >99% | Confirmed by melting point and IR |

b. Spectroscopic Characterization

| Technique | Key Features | Interpretation |

|---|---|---|

| IR | NH stretch (~3400 cm$$^{-1}$$), C=O (~1700 cm$$^{-1}$$) | Confirmed TZD and amino groups |

| $$^{1}H$$ NMR | Singlet at δ 12–13 ppm (NH), multiplets for amino and propyl chains | Structural confirmation |

| $$^{13}C$$ NMR | Carbonyl carbons (~170 ppm), alkyl carbons (~30–50 ppm) | Structural verification |

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidine-2,4-dione derivatives .

Scientific Research Applications

Chemistry

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride serves as a building block in the synthesis of more complex molecules. It participates in various chemical reactions, including:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: Converts carbonyl groups to hydroxyl groups.

- Substitution: Allows for the introduction of different functional groups at the nitrogen or sulfur atoms.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it interacts with peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity.

Medicine

Antidiabetic Properties:

Research indicates that this compound acts as a PPAR-γ agonist, enhancing insulin sensitivity and potentially aiding in diabetes management. Its pharmacological profile suggests it might be beneficial in treating metabolic disorders .

Anticancer Activity:

Recent studies have explored novel thiazolidine derivatives for their anticancer properties. These derivatives have shown effectiveness in inhibiting angiogenesis by targeting VEGFR-2, a critical pathway in cancer progression. For instance, derivatives of thiazolidine-2,4-dione have demonstrated promising cytotoxic effects against various cancer cell lines (e.g., HepG2 and MCF-7) with IC50 values indicating significant potency .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 18 | HepG2 | 0.60 |

| 21 | MCF-7 | 1.662 |

| 23 | MCF-7 | 0.328 |

Industry

In industrial applications, this compound is utilized in the development of pharmaceuticals and agrochemicals. Its ability to modify biological pathways makes it a candidate for drug design and formulation .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that derivatives of thiazolidinedione exhibit favorable absorption characteristics but vary in their ability to cross the blood-brain barrier. Most derivatives show high gastrointestinal absorption but limited central nervous system penetration . Additionally, toxicity assessments indicate that certain derivatives may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies

Case Study 1: Anticancer Research

A study focused on synthesizing new thiazolidine derivatives demonstrated their potential as effective anticancer agents by inhibiting VEGFR-2 and reducing VEGF synthesis. The results from various assays indicated that these compounds could serve as models for future drug development aimed at cancer treatment .

Case Study 2: Antidiabetic Research

In another investigation, the antidiabetic effects of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride were evaluated through its action on PPAR-γ pathways. The findings suggested significant improvements in glucose homeostasis in diabetic models, further supporting its therapeutic potential .

Mechanism of Action

The compound exerts its effects primarily through the activation of PPAR-γ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences, modulating the expression of genes involved in insulin sensitivity, adipogenesis, and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications in Thiazolidine-2,4-dione Derivatives

The biological activity of TZD derivatives heavily depends on substituents at the N3 and C5 positions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected TZD Derivatives

Key Observations:

- N3 Modifications: Alkylamino groups (e.g., 2-aminoethyl, diisopropylaminoethyl) enhance interaction with kinase ATP-binding pockets, as seen in anticancer derivatives . The 3-aminopropyl group in the target compound may offer similar advantages but requires further validation. Bulky substituents (e.g., coumarinylmethyl) improve π-π stacking with aromatic residues in enzymes, enhancing antioxidant activity .

- C5 Modifications: Arylidene groups (e.g., benzylidene, phenylpropylidene) are critical for anticancer activity by stabilizing interactions with signaling proteins like ERK1/2 . The absence of a C5 substituent in 3-(3-aminopropyl)TZD hydrochloride suggests reduced potency in such pathways.

Key Observations:

- Knoevenagel condensation at C5 is a common strategy to introduce arylidene groups, enhancing bioactivity .

Anticancer Activity:

- 3-(2-Aminoethyl)-5-(3-phenylpropylidene)TZD (Compound 302): Inhibits Raf/MEK/ERK and PI3K/Akt pathways at IC₅₀ values of 0.5–2.0 μM in melanoma and colon cancer models .

- (Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)TZD (Compound 127): Exhibits selective ERK1/2 inhibition (IC₅₀ = 0.8 μM) with minimal off-target effects .

- 3-(3-Aminopropyl)TZD hydrochloride: No direct activity data available.

Metabolic and Antioxidant Activity:

Biological Activity

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride belongs to the thiazolidinedione (TZD) class of compounds, characterized by a thiazolidine ring and a dione functional group. Its molecular formula is , and it has a molecular weight of 174.22 g/mol. The compound has been studied for various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.

The biological activities of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that TZDs can inhibit cancer cell proliferation through the modulation of key signaling pathways such as the Raf/MEK/ERK and PI3K/AKT pathways. These pathways are crucial in regulating cell growth and survival .

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by altering the expression of Bcl-2 family proteins. It decreases anti-apoptotic proteins (Bcl-2, Bcl-XL) while increasing pro-apoptotic proteins (Bak, Bax) .

- Anti-inflammatory Effects : TZDs exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators, which are involved in various inflammatory diseases .

Anticancer Studies

A series of studies evaluated the anticancer effects of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride on different cancer cell lines. The results are summarized in the following table:

Anti-Diabetic Activity

In addition to its anticancer properties, 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. This suggests its utility in managing type 2 diabetes through enhanced insulin sensitivity .

Case Studies and Research Findings

- Breast Cancer Research : A study demonstrated that compounds similar to 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride effectively inhibited breast cancer cell proliferation in a dose-dependent manner while sparing normal breast cells from cytotoxicity. This selectivity highlights the therapeutic potential of these compounds in treating breast cancer with reduced side effects .

- Diabetes Management : Another investigation focused on thiazolidinediones as PTP1B inhibitors showed promising results in improving glucose metabolism and insulin sensitivity. The findings suggest that these compounds could be beneficial for patients with insulin resistance or type 2 diabetes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodology : The compound can be synthesized via condensation of thiazolidine-2,4-dione derivatives with appropriate aldehydes or ketones, followed by functionalization of the aminopropyl group. For example, describes analogous syntheses using Knoevenagel condensation under basic conditions (e.g., piperidine in ethanol) to form benzylidene intermediates. Optimization may involve solvent selection (e.g., DMF or 2-methoxyethanol for improved solubility), temperature control (reflux at 90°C), and stoichiometric adjustments of reagents like POCl₃ (used in thiadiazole synthesis; see ) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology : High-performance liquid chromatography (HPLC) is critical for assessing purity, as demonstrated in pioglitazone hydrochloride analysis (). Structural confirmation requires ¹H-NMR and ¹³C-NMR to identify proton and carbon environments, particularly the thiazolidine-2,4-dione ring and aminopropyl chain. Mass spectrometry (MS) further validates molecular weight, while FT-IR confirms functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹) .

Q. How does the aminopropyl group influence the compound’s solubility and stability under physiological conditions?

- Methodology : The protonatable amine in the aminopropyl chain enhances water solubility in acidic buffers (e.g., HCl media). Stability studies should include pH-dependent degradation assays (e.g., 1–13 pH range) and thermal gravimetric analysis (TGA). Comparative data from on K145 hydrochloride, a structurally related thiazolidinedione, suggest that alkylamine side chains improve bioavailability but may require protective strategies (e.g., salt formation) to prevent oxidative degradation .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities of thiazolidine-2,4-dione derivatives across studies?

- Methodology : Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). For example, highlights divergent anti-parasitic activities of thiazolidinediones depending on substituent groups. To address this, researchers should:

- Standardize in vitro assays (e.g., consistent ATP levels in kinase inhibition studies).

- Perform structure-activity relationship (SAR) analyses to isolate critical functional groups.

- Validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can computational modeling predict the binding affinity and mechanism of action of this compound?

- Methodology : Density functional theory (DFT) calculations () optimize the compound’s geometry, while molecular docking (e.g., AutoDock Vina) simulates interactions with targets like sphingosine kinase-2 (SphK2). For instance, ’s K145 hydrochloride showed selective SphK2 inhibition, which could be modeled by analyzing hydrogen bonding with catalytic residues (e.g., Asp308 in SphK2). MD simulations further assess stability of ligand-receptor complexes over time .

Q. What are key considerations in designing in vitro assays to evaluate enzymatic inhibition?

- Methodology :

- Enzyme Selection : Use recombinant enzymes (e.g., SphK2 for metabolic studies) to ensure consistency.

- Inhibition Kinetics : Perform time-dependent assays to distinguish competitive vs. non-competitive mechanisms.

- Control Compounds : Include known inhibitors (e.g., ABC294640 for SphK2) to benchmark activity.

- Data Normalization : Correct for off-target effects using siRNA knockdowns or isoform-specific assays, as seen in ’s evaluation of LPSF/GQ-02 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.